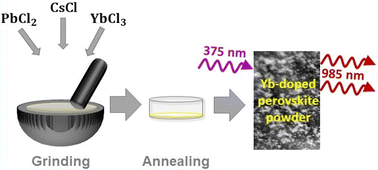Facile synthesis of ytterbium doped cesium lead halide perovskite powder†
Journal of Materials Chemistry C Pub Date: 2023-10-12 DOI: 10.1039/D3TC02631K
Abstract
Ytterbium-doped perovskites have been demonstrated as a suitable system for fabricating quantum-cutting materials, which show promising potential for enhancing solar cell efficiency and various other optoelectronic applications. Cesium lead halide perovskites (CLHPs) strongly absorb high energy photons, and their energy can be transferred to ytterbium ions, which subsequently emit two photons of approximately two times lower energy. Typically, CLHPs in the form of nanoparticles or thin spin coated films are used for this purpose. In this paper, we present an alternative mechanosynthesis-based technique for the fabrication of quantum-cutting materials. We demonstrate the formation of CLHP powders doped with ytterbium using dry and wet mechanosynthesis techniques, followed by a comprehensive examination of their structural and optical properties. Both synthesis methods allow doping of perovskites with ytterbium ions by incorporating them into the perovskite lattice substituting lead ions. We show that there is no essential difference between the powders prepared using both techniques. The ytterbium doped into the perovskite effectively quenches the excitonic emission and enables ytterbium photoluminescence efficiencies above 100%, with the champion PLQY of the sonicated CsYb0.05Pb0.925Cl3 powder embedded into polymer matrix reaching 160%.


Recommended Literature
- [1] On the coupling of solvent characteristics to the electronic structure of solute molecules
- [2] Exploiting the maize genome
- [3] Ferrimagnetic and relaxor ferroelectric properties of R2MnMn(MnTi3)O12 perovskites with R = Nd, Eu, and Gd†
- [4] Brush macromolecules with thermo-sensitive coil backbones and pendant polypeptide side chains: synthesis, self-assembly and functionalization†
- [5] Cu(i)-based delafossite compounds as photocathodes in p-type dye-sensitized solar cells
- [6] Structure and synthesis of diphyllin
- [7] Complexes formed between the platinum metals and halide ions. Part 2.—Extraction of haloplatinates by solutions of salts of amberlite LA-2 in carbon tetrachloride and in cyclohexane
- [8] Progress in the mechanical modulation of cell functions in tissue engineering
- [9] Novel carbon quantum dots for fluorescent detection of phenol and insights into the mechanism†
- [10] Contents list

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 108561-00-8
-
CAS no.: 112076-61-6









